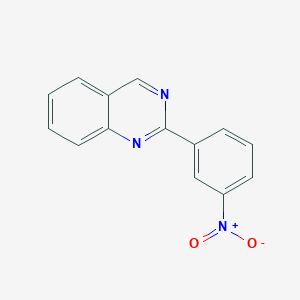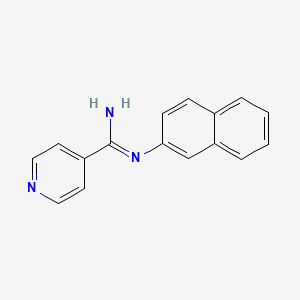![molecular formula C17H21NO B11862869 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline CAS No. 62937-52-4](/img/structure/B11862869.png)
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline is a compound of significant interest in the field of organic chemistry. This compound features a hexahydroisoquinoline core, which is a bicyclic structure, and a methoxyphenylmethyl group attached to it. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it a valuable subject for various scientific investigations.
Vorbereitungsmethoden
The synthesis of 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and tetrahydroisoquinoline.
Alkylation Reaction: The first step involves the alkylation of tetrahydroisoquinoline with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the hexahydroisoquinoline core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and automated synthesis equipment.
Analyse Chemischer Reaktionen
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzyl position using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with altered functional groups or additional substituents.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline can be compared with other similar compounds such as:
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: This compound has a similar core structure but lacks the methoxy group, resulting in different chemical and biological properties.
4-Methoxyphenylmethylamine: This compound contains the methoxyphenylmethyl group but lacks the hexahydroisoquinoline core, leading to distinct reactivity and applications.
Isoquinoline Derivatives: Other isoquinoline derivatives with various substituents can be compared to highlight the unique features of this compound, such as its specific binding affinities and reaction profiles.
Eigenschaften
CAS-Nummer |
62937-52-4 |
|---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline |
InChI |
InChI=1S/C17H21NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h2-3,6-9,17-18H,4-5,10-12H2,1H3 |
InChI-Schlüssel |
CXZWFIJVAOQSEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCN2)CC=CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)




![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)


![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)

![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
